6,6-Dimethyl-1,2-thiazinane 1,1-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 6,6-Dimethyl-1,2-thiazinane 1,1-dioxide is not directly studied in the provided papers. However, related compounds with similar structural motifs have been investigated. For instance, the study of epimerization and hydrolysis of a related compound, 3,6-dimethyl-2,3,5,6-tetrahydro[1,2,4]thiadiazino[6,5,4-hi]indole 1,1-dioxide, provides insights into the stability and reactivity of sulfur-nitrogen heterocycles which could be relevant to the compound of interest .
Synthesis Analysis
The synthesis of nitrogen-rich heterocyclic compounds is of significant interest due to their potential applications. Although the specific synthesis of 6,6-Dimethyl-1,2-thiazinane 1,1-dioxide is not described, the synthesis of a structurally related compound, 6-(3,5-Dimethylpyrazol-1-yl)-3-(2,4,6-trinitroanilino)-1,2,4,5-tetrazin, has been reported. This compound was synthesized and characterized using various techniques including NMR, MS, and elemental analysis . These methods are commonly used in the synthesis of similar heterocyclic compounds and could potentially be applied to the synthesis of 6,6-Dimethyl-1,2-thiazinane 1,1-dioxide.
Molecular Structure Analysis
The molecular structure of related heterocyclic compounds can provide valuable information about the potential structure of 6,6-Dimethyl-1,2-thiazinane 1,1-dioxide. For example, the crystal structure of the synthesized tetrazin compound was determined using X-ray diffraction, revealing its crystallization in the P21/c space group of the monoclinic crystal system . Such structural analyses are crucial for understanding the molecular geometry and potential reactivity of the compound.
Chemical Reactions Analysis
The reactivity of sulfur-nitrogen heterocycles can be complex. The study of the related compound, 3,6-dimethyl-2,3,5,6-tetrahydro[1,2,4]thiadiazino[6,5,4-hi]indole 1,1-dioxide, showed that it undergoes rapid epimerization in aqueous solvent and hydrolysis under acidic conditions . These findings suggest that 6,6-Dimethyl-1,2-thiazinane 1,1-dioxide may also exhibit similar reactivity patterns, which could be important for its potential applications and stability.
Physical and Chemical Properties Analysis
Physical properties such as density and thermal stability are important characteristics of heterocyclic compounds. The related tetrazin compound exhibits high densities and good thermal stability, with a decomposition temperature above 220°C . These properties are indicative of the robustness of such materials and could be extrapolated to 6,6-Dimethyl-1,2-thiazinane 1,1-dioxide, suggesting it may also possess desirable physical properties for various applications.
Scientific Research Applications
Chemistry and Synthetic Approaches
The chemistry of substituted thiazinanes, including derivatives of 6,6-dimethyl-1,2-thiazinane 1,1-dioxide, is a notable area of study due to their potential in disease treatment and other applications. These compounds are part of important heterocyclic compounds with applications ranging from anti-HIV activity to use as antibiotics and anticoagulants. The review by Hassan et al. (2020) focuses on the synthetic approaches of thiazinane derivatives and their chemical reactivity, emphasizing the need for further exploration in this domain due to the limited research specifically targeting thiazinane itself (Hassan, Bräse, Aly, & Tawfeek, 2020).
Catalytic Applications
Noland and DeMaster (2003) explored the catalytic uses of 4H-1,4-thiazine 1,1-dioxide derivatives in organic synthesis, highlighting their role as intermediates in various synthetic pathways. This work underlines the versatility of thiazinane 1,1-dioxide derivatives in facilitating the synthesis of complex organic molecules (Noland & DeMaster, 2003).
Biological Activities
Research by Gautam and Chaudhary (2014) on carbodiimide-mediated synthesis of new thiazolidin-4-ones and thiazinan-4-ones from thiosemicarbazone derivatives showcases the potential biological activities of these compounds. Their work indicates the diverse therapeutic possibilities of thiazinane derivatives, including antimicrobial properties (Gautam & Chaudhary, 2014).
Material Science and Physical Chemistry
The study by Amireche-Ziar et al. (2013) on excess molar enthalpies for binary mixtures involving ethers and 1,2-dichloroethane highlights the physical chemistry applications of thiazinane derivatives. Such studies are crucial for understanding the thermodynamic properties of organic compounds in solution, which has implications for material science and chemical engineering (Amireche-Ziar, Richon, & Brahim Belaribi, 2013).
Heterocyclic Chemistry Innovations
Further, the work by Wu and Xu (2019) on the asymmetric arylation of cyclic N-sulfonyl imines to access chiral 1,3-diamines demonstrates the innovative applications of thiazinane 1,1-dioxide derivatives in heterocyclic chemistry. This research contributes to the development of new methodologies for synthesizing optically active compounds, which are valuable in pharmaceutical synthesis (Wu & Xu, 2019).
Future Directions
properties
IUPAC Name |
6,6-dimethylthiazinane 1,1-dioxide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2S/c1-6(2)4-3-5-7-10(6,8)9/h7H,3-5H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTBXZTHXGSUBPB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCNS1(=O)=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6,6-Dimethyl-1,2-thiazinane 1,1-dioxide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.